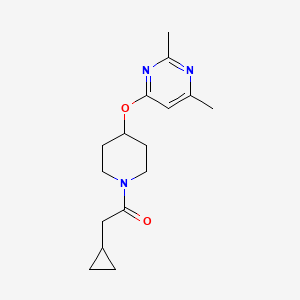

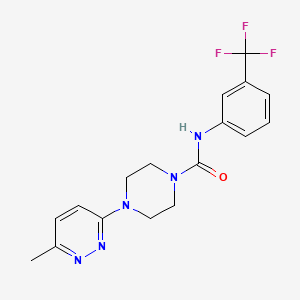

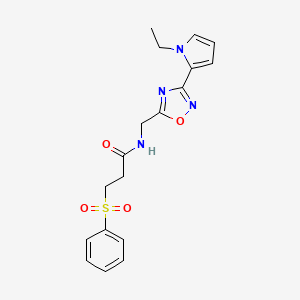

2-Cyclopropyl-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone, also known as VX-745, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first synthesized in 1998 by scientists at Vertex Pharmaceuticals as a potential treatment for inflammatory diseases. Since then, VX-745 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

The microwave-assisted synthesis involving piperidine derivatives has been explored for creating compounds with significant antibacterial properties. This approach utilizes piperidine and pyrimidine structures to synthesize new compounds with potential antibacterial activities. For instance, the condensation of 1-(4-(piperidin-1-yl)phenyl)ethanone with various aryl aldehydes led to the production of compounds that underwent cyclization, yielding pyrimidine derivatives. These compounds, after further reactions, have shown promising antibacterial activities, indicating the potential of such structures in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Biotransformation in Drug Metabolism

The compound's structural analogs are involved in the biotransformation processes of drugs like prasugrel, a thienopyridine antiplatelet agent. The metabolism involves rapid deesterification followed by cytochrome P450-mediated transformations, leading to active metabolites responsible for therapeutic effects. This highlights the role of similar structures in drug metabolism and the potential for targeted drug design to enhance efficacy and safety profiles (Rehmel et al., 2006).

Synthetic Routes to Potent Antimicrobial Agents

The synthesis of piperidine-containing pyrimidine derivatives under microwave irradiation has been demonstrated to yield compounds with significant antibacterial activity. The structural framework of these compounds, involving piperidine linked to pyrimidine moieties, plays a crucial role in their antibacterial properties, suggesting their potential as leads in the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

properties

IUPAC Name |

2-cyclopropyl-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-11-9-15(18-12(2)17-11)21-14-5-7-19(8-6-14)16(20)10-13-3-4-13/h9,13-14H,3-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNUWZKXMKRHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate](/img/structure/B2865140.png)

![Ethyl 3-(4-methylphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865143.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2865154.png)

![4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid](/img/structure/B2865155.png)

![N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2865160.png)